molecular formula C13H13NO3 B2555235 Methyl 2-((furan-2-ylmethyl)amino)benzoate CAS No. 1094427-83-4

Methyl 2-((furan-2-ylmethyl)amino)benzoate

Cat. No. B2555235
CAS RN: 1094427-83-4
M. Wt: 231.251
InChI Key: FDXBUBMKUSUBEE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “Methyl 2-((furan-2-ylmethyl)amino)benzoate” is C13H13NO3 . Its molecular weight is 231.25 .

Scientific Research Applications

Corrosion Inhibition

Amino acid compounds, including those structurally related to "Methyl 2-((furan-2-ylmethyl)amino)benzoate," have been studied for their effectiveness as eco-friendly corrosion inhibitors for steel in acidic solutions. These compounds exhibit mixed-type inhibition and adhere to the steel surface following the Langmuir adsorption isotherm. The effectiveness of these inhibitors is confirmed through techniques like potentiodynamic polarization, electrochemical impedance spectroscopy, scanning electron microscopy, and atomic force microscopy. Density Functional Theory (DFT) calculations further support their protective properties (Yadav, Sarkar, & Purkait, 2015).

Biomass Conversion

Studies have explored the conversion of biomass-derived furan and acrylic acid into valuable chemicals through Diels–Alder and dehydration reactions. This process is significant for synthesizing benzoic acid, a crucial intermediate for various chemical products. The reactions utilize Lewis acidic zeolite catalysts and are characterized by high turnover frequency and minimal side reactions, highlighting a sustainable pathway for converting renewable resources into industrial chemicals (Mahmoud, Yu, Gorte, & Lobo, 2015).

Organic Synthesis

The oxidative cleavage of furan rings in (F-benzo)furans has been demonstrated to yield various acyl-F-phenyl carboxylates, showcasing a method to generate ortho-disubstituted F-benzenes. This process involves chromium trioxide in acetic acid, emphasizing the synthetic versatility of furan derivatives in organic chemistry (Inukai, Sonoda, & Kobayashi, 1982).

Enantioselective Synthesis

A novel enantioselective synthesis approach for furan-2-yl amines and amino acids has been reported, where the key step involves the oxazaborolidine-catalyzed enantioselective reduction of O-benzyl furan-2-yl ketone oximes. This method highlights the potential of furan derivatives in the stereoselective synthesis of biologically active molecules (Demir, Seşenoğlu, Ülkü, & Arici, 2003).

properties

IUPAC Name

methyl 2-(furan-2-ylmethylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-16-13(15)11-6-2-3-7-12(11)14-9-10-5-4-8-17-10/h2-8,14H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXBUBMKUSUBEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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